![molecular formula C20H33N3O4 B057083 1-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea CAS No. 57471-01-9](/img/structure/B57083.png)

1-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

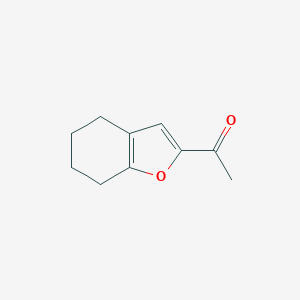

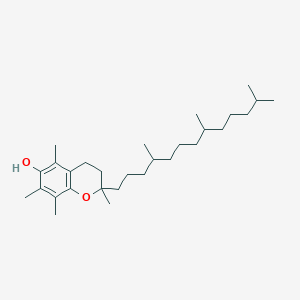

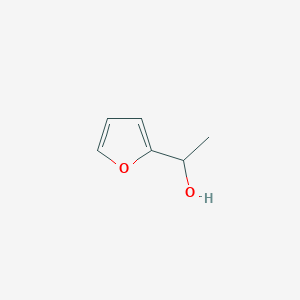

The compound “1-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea” is a chemical compound with the molecular formula C16H25N3O4 . It is also known by other names such as NBP-801 and F4LXS82AV8 .

Molecular Structure Analysis

The molecular structure of this compound consists of a central phenyl ring with an acetyl group at the 3-position and a tert-butylamino-2-hydroxypropoxy group at the 4-position . The molecular weight of this compound is 323.39 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 323.39 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 8 . The exact mass of the compound is 323.18450629 g/mol .Scientific Research Applications

Selective Organic Synthesis over Metal Cation-exchanged Clay Catalyst

This study reviews the use of modified natural and synthetic clays as catalysts in various organic syntheses, including aromatic alkylation and carbonyl-ene reactions. Although not directly mentioning the specific compound , it highlights the significance of catalysis in organic synthesis, potentially relevant to the synthesis or modification of complex molecules like "1-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea" (Tateiwa & Uemura, 1997).

Biodegradation and Fate of Ethyl tert-Butyl Ether (ETBE) in Soil and Groundwater

This review summarizes knowledge on the biodegradation of ETBE, a gasoline oxygenate, in soil and groundwater, focusing on microbial degradation pathways. Although ETBE is different from the compound , understanding the microbial interactions with tert-butyl groups and related structures can be crucial for environmental and degradation studies of various compounds (Thornton et al., 2020).

Synthetic Phenolic Antioxidants: Environmental Occurrence, Fate, Human Exposure, and Toxicity

This review addresses the environmental and health impacts of synthetic phenolic antioxidants, including their detection in various matrices and potential toxicity. The study is relevant for understanding the environmental behavior and potential health implications of synthetic compounds with phenolic structures (Liu & Mabury, 2020).

Progress of Isolation, Chemical Synthesis, and Biological Activities of Natural Chalcones

This paper reviews the isolation, synthesis methods, and biological activities of natural chalcones, emphasizing their novel scaffolds and biological activities. Given the structural complexity of "1-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea," insights into the synthesis and biological activities of structurally complex natural compounds can be valuable (Zhai, Sun, & Sang, 2022).

properties

IUPAC Name |

1-[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O4/c1-13(24)16-10-14(22-18(26)23-20(5,6)7)8-9-17(16)27-12-15(25)11-21-19(2,3)4/h8-10,15,21,25H,11-12H2,1-7H3,(H2,22,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFOOUMUEFZBDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)NC(=O)NC(C)(C)C)OCC(CNC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Acetyl-4-(3-(tert-butylamino)-2-hydroxypropoxy)phenyl)-1-tert-butylurea | |

CAS RN |

57471-01-9 |

Source

|

| Record name | N 111 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057471019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-111 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97WKI06KTX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide](/img/structure/B57002.png)

![Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B57012.png)

![methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate](/img/structure/B57015.png)